molecular formula C10H15N3NaO8P B13842584 Cytidine 5'-Monophosphate Methyl Ester Sodium Salt

Cytidine 5'-Monophosphate Methyl Ester Sodium Salt

Cat. No.: B13842584
M. Wt: 359.20 g/mol
InChI Key: URUQYSWJYZVJHU-BKZSBQMKSA-M
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Description

Cytidine 5’-Monophosphate Methyl Ester Sodium Salt is a derivative of cytidine, a nucleoside molecule that is a fundamental component of RNA. This compound is often used in biochemical research and has significant roles in various metabolic pathways, particularly in the metabolism of phospholipids .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cytidine 5’-Monophosphate Methyl Ester Sodium Salt typically involves the methylation of cytidine 5’-monophosphate. One common method includes the use of methylating agents such as diazomethane or methyl iodide under controlled conditions . The reaction is usually carried out in an aqueous or organic solvent, and the product is purified through crystallization or chromatography.

Industrial Production Methods

Industrial production of Cytidine 5’-Monophosphate Methyl Ester Sodium Salt often involves large-scale methylation processes. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production. The final product is typically obtained in high purity through advanced purification techniques such as high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

Types of Reactions

Cytidine 5’-Monophosphate Methyl Ester Sodium Salt can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cytidine 5’-monophosphate, while nucleophilic substitution can produce various derivatives depending on the nucleophile .

Scientific Research Applications

Cytidine 5’-Monophosphate Methyl Ester Sodium Salt has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Cytidine 5’-Monophosphate: A precursor in the synthesis of Cytidine 5’-Monophosphate Methyl Ester Sodium Salt.

    Cytidine Diphosphate: Involved in the synthesis of phospholipids and other biomolecules.

    Uridine 5’-Monophosphate: Another nucleoside monophosphate with similar biochemical roles.

    Guanosine 5’-Monophosphate: Plays a role in the synthesis of RNA and other nucleotides.

Uniqueness

Cytidine 5’-Monophosphate Methyl Ester Sodium Salt is unique due to its methyl ester group, which imparts distinct chemical properties and reactivity. This modification allows for specific interactions with enzymes and other biomolecules, making it a valuable tool in biochemical research and industrial applications .

Properties

Molecular Formula

C10H15N3NaO8P

Molecular Weight

359.20 g/mol

IUPAC Name

sodium;[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl methyl phosphate

InChI

InChI=1S/C10H16N3O8P.Na/c1-19-22(17,18)20-4-5-7(14)8(15)9(21-5)13-3-2-6(11)12-10(13)16;/h2-3,5,7-9,14-15H,4H2,1H3,(H,17,18)(H2,11,12,16);/q;+1/p-1/t5-,7-,8-,9-;/m1./s1

InChI Key

URUQYSWJYZVJHU-BKZSBQMKSA-M

Isomeric SMILES

COP(=O)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC(=NC2=O)N)O)O.[Na+]

Canonical SMILES

COP(=O)([O-])OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O.[Na+]

Origin of Product

United States

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